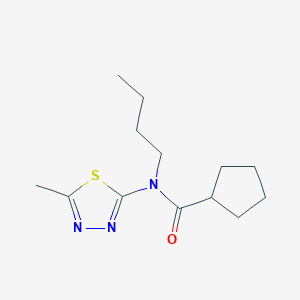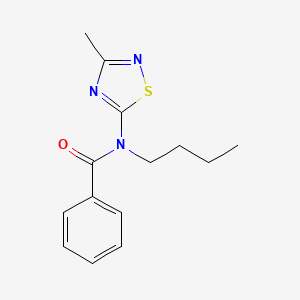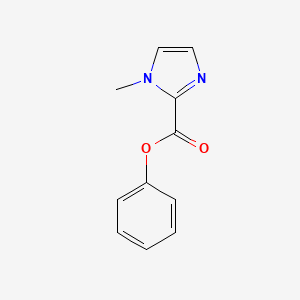![molecular formula C11H10N2O2 B3355326 10,10a-Dihydroimidazo[1,5-b]isoquinoline-1,3(2H,5H)-dione CAS No. 62373-30-2](/img/structure/B3355326.png)
10,10a-Dihydroimidazo[1,5-b]isoquinoline-1,3(2H,5H)-dione
概要
説明
“10,10a-Dihydroimidazo[1,5-b]isoquinoline-1,3(2H,5H)-dione” is a compound that has been studied for its potential antimalarial activity . It belongs to a class of compounds known as imidazoisoquinolinones .
Synthesis Analysis
The synthesis of imidazole containing compounds, including “10,10a-Dihydroimidazo[1,5-b]isoquinoline-1,3(2H,5H)-dione”, involves several steps. These steps include the introduction of N-benzoyl or N-phenylsulfonyl moiety, which results in compounds with moderate antimalarial activity . The exchange of the aromatic groups with a methyl group abolishes the activity against chloroquine-sensitive strains .Molecular Structure Analysis
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis
The chemical reactions involving “10,10a-Dihydroimidazo[1,5-b]isoquinoline-1,3(2H,5H)-dione” include the treatment of 10-bromo-1,3-dioxoimidazo[1,5-b]isoquinolinium bromides with selected nucleophiles . This results in adducts which are respectively 5-substituted 10-bromoimidazo[1,5-b]isoquinoline-1,3(2H,5H)-diones .科学的研究の応用
Chemical Reactions and Derivatives
10,10a-Dihydroimidazo[1,5-b]isoquinoline-1,3(2H,5H)-dione has been a subject of research in the context of chemical reactions and the synthesis of various derivatives. For example, it has been involved in reactions with nucleophiles, leading to a range of substituted derivatives such as 5-substituted 10-bromoimidazo[1,5-b] isoquinoline-1,3(2H,5H)-diones and 5-substituted imidazo[1,5-b] isoquinoline-1,3(2H,5H)-diones (Niopas & Smail, 1991). Such reactions expand the scope of potential applications in pharmaceutical and synthetic organic chemistry.
Synthesis and Biological Activity
The compound's relevance extends to the synthesis of novel structures with potential biological activity. For instance, the synthesis of N-substituted tricyclic isoquinoline hydantoins from 1,3-dioxo-5H-10,10a-dihydroimidazo[1,5-b]isoquinoline has been studied, highlighting its utility in creating new pharmacologically active molecules (Niopas & Smail, 1990).
Antitumor Activities
Research has also explored the antitumor activities of derivatives of 10,10a-Dihydroimidazo[1,5-b]isoquinoline-1,3(2H,5H)-dione. Several studies have investigated its analogs, such as 5-aryl-2,3-dihydroimidazo[2,1-a]isoquinolines, revealing their strong antitumor properties and potential as therapeutic agents in cancer treatment (Cheon et al., 1997).
Synthetic Methodologies
The compound is also significant in the development of synthetic methodologies. A novel synthesis route involving the compound has been reported for creating 1,2,3,4-tetrahydrobenzo[c]-1,5-naphthyridines, a process that underscores the compound's versatility in synthetic chemistry (Martin et al., 1987).
作用機序
将来の方向性
The future directions for “10,10a-Dihydroimidazo[1,5-b]isoquinoline-1,3(2H,5H)-dione” could involve further exploration of its antimalarial activity and potential applications in the development of new drugs . More research is needed to fully understand its mechanism of action and to optimize its synthesis for potential therapeutic use .
特性
IUPAC Name |
10,10a-dihydro-5H-imidazo[1,5-b]isoquinoline-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c14-10-9-5-7-3-1-2-4-8(7)6-13(9)11(15)12-10/h1-4,9H,5-6H2,(H,12,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOBOZPLUXSSGSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(=O)NC(=O)N2CC3=CC=CC=C31 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90565330 | |
| Record name | 10,10a-Dihydroimidazo[1,5-b]isoquinoline-1,3(2H,5H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90565330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
10,10a-Dihydroimidazo[1,5-b]isoquinoline-1,3(2H,5H)-dione | |
CAS RN |
62373-30-2 | |
| Record name | 10,10a-Dihydroimidazo[1,5-b]isoquinoline-1,3(2H,5H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90565330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Nitroimidazo[1,2-a]pyridine-2-carbonitrile](/img/structure/B3355247.png)
![3-Nitroimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B3355262.png)

![Thieno[2,3-b]pyridin-6(7H)-one](/img/structure/B3355268.png)
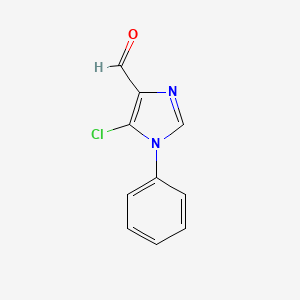
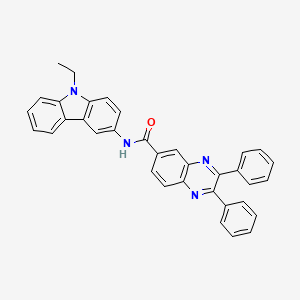
![3-Methyl-3,5-dihydro-4H-pyrrolo[2,3-c][1,8]naphthyridin-4-one](/img/structure/B3355279.png)
